molecular formula C14H16N2 B079542 1-Naphthylpiperazine CAS No. 57536-86-4

1-Naphthylpiperazine

Cat. No. B079542
CAS RN: 57536-86-4
M. Wt: 212.29 g/mol
InChI Key: VNICFCQJUVFULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthylpiperazine (1-NP) is a phenylpiperazine derivative . It acts as a non-selective, mixed serotonergic agent, exerting partial agonism at the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 1E, and 5-HT 1F receptors, while antagonizing the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors . It has also been shown to possess high affinity for the 5-HT 3, 5-HT 5A, 5-HT 6, and 5-HT 7 receptors, and may bind to 5-HT 4 and the SERT as well .


Synthesis Analysis

The synthesis of 1-naphthylpiperazine derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Molecular Structure Analysis

The 1-(1-Naphthyl)piperazine molecule contains a total of 34 bond(s). There are 18 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 11 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 tertiary amine(s) (aromatic) .


Chemical Reactions Analysis

1-Naphthylpiperazine has been shown to have high affinity for various serotonin receptors, indicating that it may participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

1-Naphthylpiperazine has a molecular formula of C14H16N2, an average mass of 212.290 Da, and a Monoisotopic mass of 212.131348 Da .

Scientific Research Applications

Antagonism of Serotonin Receptors

Specific Scientific Field

Neuroscience and Behavioral Neuroscience

Summary

1-(1-Naphthyl)piperazine (1-NP) acts as an antagonist for serotonin (5-hydroxytryptamine, 5-HT) receptors. Specifically, it antagonizes 5-HT at 5-HT1 and 5-HT2 receptors in rat cortical membranes. Its inhibitory effects are potent, with IC50 values of 6 nM and 1 nM for 5-HT1 and 5-HT2, respectively . Additionally, 1-NP blocks contraction in the rat fundus induced by either 5-HT or tryptamine (IC50 = 1 nM for both agonists) .

Experimental Procedures

1-NP’s antagonistic effects were evaluated in rat cortical membranes using radioligand binding assays. The compound’s affinity for 5-HT receptors was determined by measuring its ability to displace radiolabeled ligands. The experimental setup involved incubating rat cortical membranes with varying concentrations of 1-NP and radiolabeled 5-HT. Competitive binding curves were generated, and IC50 values were calculated.

Results

1-NP effectively antagonized 5-HT receptors, demonstrating high affinity for both 5-HT1 and 5-HT2. Its inhibitory potency suggests potential therapeutic applications in modulating serotonergic signaling pathways.

Potential Agonist Activity at 5-HT1 Receptors

Specific Scientific Field

Neuroscience

Summary

Interestingly, in the absence of 5-HT, 1-NP may act as an agonist of the 5-HT1 receptor. It mimics the 5-HT1 agonist 1-(m-trifluoromethylphenyl)piperazine (TFMPP) by decreasing 5-HT receptor turnover and increasing serum corticosterone . However, this agonistic behavior is context-dependent and requires further investigation.

Experimental Procedures

The agonistic potential of 1-NP was assessed using behavioral and biochemical assays. Squirrel monkeys were used to evaluate its effects on operant behavior, while serum corticosterone levels were measured in rats. The compound’s impact on 5-HT receptor turnover was also studied.

Results

1-NP exhibited agonist-like effects in certain contexts, suggesting a complex interplay between its antagonistic and agonistic properties. Further studies are needed to elucidate the underlying mechanisms.

Interaction with Human 5-HT6 Receptors

Summary

1-NP binds to the human 5-HT6 receptor with an affinity comparable to that of 5-HT (Kis = 120 nM and 100 nM, respectively) . The 5-HT6 receptor is implicated in cognitive processes and memory modulation.

Safety And Hazards

When handling 1-Naphthylpiperazine, it is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name

1-naphthalen-1-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-7,15H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNICFCQJUVFULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973071
Record name 1-(Naphthalen-1-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthylpiperazine

CAS RN

57536-86-4
Record name 1-(1-Naphthyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57536-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Naphthyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057536864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Naphthalen-1-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-Naphthalenyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ7MR37A24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

83.2 g (966 mM) of piperazine, 38.0 g (339 mM) of potassium tert-butoxide and 50.0 g (241 mM) of 1-bromonaphthalene were added to a mixture of 5.4 g (24.2 mM) of palladium acetate and 14.7 g (48.3 mM) of tri-o-tolylphosphine in 500 ml of xylene, and the mixture was refluxed with efficient stirring under a nitrogen atmosphere for 10 h. The mixture was then diluted with methylene chloride, the insoluble residues were filtered off and the filtrate was concentrated. The crude product was purified by column chromatography (silica gel, mobile phase THF/methanol/ammonia 85/13/2). 21.5 g (42%) of product were isolated with melting point 84-86° C.
Quantity
83.2 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
42%

Synthesis routes and methods II

Procedure details

83.2 g (966 mmol) of piperazine, 38.0 g (339 mmol) of potassium tert-butoxide and 50.0 g (241 mmol) of 1-bromonaphthalene were added to a mixture of 5,4 g (24.2 mmol) of palladium acetate and 14.7 g (48.3 mmol) of tri-o-tolylphosphipe in 500 ml of xylene, and the reaction mixture was heated at reflux for 10 h, while stirring thoroughly and under a nitrogen atmosphere. After that, the mixture was diluted with methylene chloride, the insoluble residues were filtered off and the filtrate was evaporated. The crude product was purified by column chromatography (silica gel, eluent THF/methanol/ammonia 85/13/2). 21.5 g (42%) of product having a m.p. of 84-86° C. were isolated.
Quantity
83.2 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
24.2 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Naphthylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Naphthylpiperazine
Reactant of Route 4
Reactant of Route 4
1-Naphthylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Naphthylpiperazine
Reactant of Route 6
Reactant of Route 6
1-Naphthylpiperazine

Citations

For This Compound
167
Citations
JA Lowe III, TF Seeger, AA Nagel… - Journal of medicinal …, 1991 - ACS Publications
… the desired derivatives of 1-naphthylpiperazine is shown in Schemes I and II. Compounds 2 and 3, the requisite precursors for N-alkylation of 1-naphthylpiperazine, were prepared by …
Number of citations: 65 pubs.acs.org
C Jorand-Lebrun, PJ Pauwels, C Palmier… - Journal of medicinal …, 1997 - ACS Publications
… A new series of arylpiperazide derivatives of 1-naphthylpiperazine of general formula 4 has … the 5-HT 1A receptor when compared to 1-naphthylpiperazine (1-NP). Studies of inhibition of …
Number of citations: 17 pubs.acs.org
DJ Haleem, ZS Saify, S Siddiqui, F Batool… - Progress in Neuro …, 2002 - Elsevier
In view of a role of pre- and postsynaptic serotonin (5-hydroxytryptamine; 5-HT) receptors in adaptation to stress, effects of 1-(1-naphthylpiperazine) (1-NP) were compared in …
Number of citations: 35 www.sciencedirect.com
AC Menezes, PM Campos, C Euletério… - European Journal of …, 2016 - Elsevier
(1-Naphthyl)piperazine (1-NPZ) has shown promising effects by inhibiting UV radiation-induced immunosuppression. Ultradeformable vesicles are recent advantageous systems …
Number of citations: 23 www.sciencedirect.com
RA Glennon, RM Slusher, RA Lyon… - Journal of medicinal …, 1986 - ACS Publications
… A structurally relatedcompound, 1-naphthylpiperazine (1-NP), possesses a high affinity for 5-HTi (K {= 5 nM) and 5-HT2 (K {= 18 nM) sites. 1-NP produces stimulus effects similar to …
Number of citations: 108 pubs.acs.org
R Perrone, F Berardi, NA Colabufo… - Journal of medicinal …, 1994 - ACS Publications
A new model of 4-alkyl-l-arylpiperazines containing a terminal dihydronaphthalene fragment on the alkyl chain was synthesized in order to have mixed serotonergic and dopaminergic …
Number of citations: 48 pubs.acs.org
DJ Cushing, M Baez, JD Kursar, K Schenck, ML Cohen - Life sciences, 1994 - Elsevier
… curve for 5-HT- (left panel) and sumatriptan-induced (right panel) contraction in endothelium denuded canine coronary artery in the presence and absence of 1-naphthylpiperazine (1-…
Number of citations: 23 www.sciencedirect.com
IT Forbes, GA Kennett, A Gadre, P Ham… - Journal of medicinal …, 1993 - ACS Publications
… Only two antagonists have been reported to show modest 5-HTic receptor selectivity compared with the 5-HT2 site: 1-naphthylpiperazine (1-NP) and LY 53857 (10- and 5-fold, …
Number of citations: 83 pubs.acs.org
F Bai, T Yin, EM Johnstone, C Su, G Varga… - European journal of …, 2004 - Elsevier
… 5-CT; (2) piperazines and other small molecules: 1-naphthylpiperazine>DOI>8-OH-DPAT>m-… exhibited highest affinity for 5-HT, followed by 1-naphthylpiperazine/ergonovine/α-methyl-5-…
Number of citations: 57 www.sciencedirect.com
DJ Cushing, ML Cohen - Journal of Pharmacology and Experimental …, 1992 - ASPET
… , 5-HT-induced contraction was not blocked by either LY53857 (1 microM) or ketanserin (1 microM), but was blocked by the nonselective 5-HT receptor antagonist 1-naphthylpiperazine (…
Number of citations: 52 jpet.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.